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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167 Get Quote

This guide provides a detailed comparison of two prominent small molecule inhibitors of the

Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), SBP-7455 and SBI-0206965.

Both compounds are crucial tools for researchers studying autophagy, a fundamental cellular

recycling process implicated in various diseases, including cancer. This analysis focuses on

their comparative potency and specificity, supported by experimental data, to aid researchers in

selecting the appropriate tool for their studies.

Executive Summary
SBP-7455 is a second-generation, dual ULK1/2 inhibitor developed through a structure-based

design approach to improve upon the first-generation compound, SBI-0206965.[1]

Experimental data demonstrates that SBP-7455 exhibits significantly greater potency against

both ULK1 and ULK2 in biochemical and cellular assays. While SBI-0206965 has proven to be

a valuable research tool, it displays notable off-target activity, particularly against AMP-

activated protein kinase (AMPK). SBP-7455 was designed for improved on-target potency and

drug-like properties, including oral bioavailability, making it a more potent and suitable

candidate for in vivo studies.[1][2]

Potency Comparison
The potency of SBP-7455 and SBI-0206965 has been evaluated in various assays, including in

vitro enzymatic assays and cellular target engagement studies. SBP-7455 consistently

demonstrates superior potency.
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In Vitro Kinase Inhibition
Biochemical assays measuring the direct inhibition of kinase activity show a clear potency

advantage for SBP-7455. In ADP-Glo assays, which quantify kinase activity by measuring ATP

consumption, SBP-7455 has an IC50 of 13 nM for ULK1, which is approximately 8-fold more

potent than SBI-0206965 (IC50 of 108 nM).[3][4][5] The difference is less pronounced for

ULK2, but SBP-7455 remains the more potent inhibitor.[3][4]

Compound Target IC50 (ADP-Glo Assay)

SBP-7455 ULK1 13 nM[3][5]

ULK2 476 nM[3][5]

SBI-0206965 ULK1 108 nM[4][6][7]

ULK2 711 nM[4][6][7]

Table 1. In Vitro Potency of SBP-7455 and SBI-0206965 against ULK1/2.

Cellular Activity
In cellular contexts, SBP-7455 also shows enhanced efficacy. In cell viability assays using the

triple-negative breast cancer (TNBC) cell line MDA-MB-468, SBP-7455 demonstrated an IC50

of 0.3 µM, which is 7-fold more potent than SBI-0206965 (IC50 = 2.1 µM).[1] This increased

cellular potency is consistent with its superior performance in biochemical and cellular target

engagement assays.[1]

Compound Cell Line IC50 (Cell Viability Assay)

SBP-7455 MDA-MB-468 0.3 µM[1][5]

SBI-0206965 MDA-MB-468 2.1 µM[1]

Table 2. Cellular Potency in MDA-MB-468 TNBC Cells (72h treatment).

Specificity Profile
A critical factor for a chemical probe is its specificity. While both compounds target ULK1/2,

studies have revealed significant differences in their kinase selectivity profiles.
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SBI-0206965: This compound was originally identified as a ULK1 inhibitor but was later found

to be a potent inhibitor of AMP-activated protein kinase (AMPK).[8][9][10] In a screen against

140 kinases, SBI-0206965 was found to inhibit several other kinases, including members of the

AMPK-related kinase family (NUAK1, MARK3/4), with equal or greater potency than its

intended targets, ULK1 or AMPK.[8][9] Further screening against a panel of 456 kinases

showed that at a concentration of 10 µM, it inhibited 10 kinases, with FAK and FLT3 having an

IC50 similar to ULK1.[7] This promiscuity can complicate the interpretation of experimental

results, as observed effects may not be solely due to ULK1/2 inhibition.[8]

SBP-7455: Developed as an optimized successor, SBP-7455 exhibits improved binding affinity

for ULK1/2.[1][2] Its design, based on the co-crystal structure of SBI-0206965 with ULK2,

aimed to enhance on-target potency and selectivity.[1] The 5-trifluoromethyl group in SBP-7455
provides additional interactions within the kinase's back pocket compared to the bromo group

in SBI-0206965, contributing to its improved potency and binding.[2] While comprehensive

kinase panel data for SBP-7455 is not as widely published, its development process was

focused on improving the drug-like properties and potency of SBI-0206965, suggesting a more

refined specificity profile.[1][2]

Mechanism of Action and Signaling Pathway
Both SBP-7455 and SBI-0206965 are ATP-competitive inhibitors that target the kinase activity

of ULK1 and ULK2. These kinases are central to the initiation of autophagy. The ULK1/2

complex, which also includes ATG13, FIP200, and ATG101, is a key downstream effector of the

nutrient-sensing mTOR and AMPK pathways. Under nutrient-rich conditions, mTOR

phosphorylates and inhibits ULK1. Conversely, under starvation or stress, AMPK activates

ULK1. Activated ULK1/2 then phosphorylates downstream substrates like Beclin-1 and Vps34,

which are crucial for the nucleation of the autophagosome.[2][11] By inhibiting ULK1/2, SBP-
7455 and SBI-0206965 block these initial phosphorylation events, thereby preventing

autophagosome formation and inhibiting autophagic flux.[1][2]
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Figure 1. Simplified signaling pathway for autophagy initiation via the ULK1/2 complex.

Experimental Protocols
The following are summaries of key experimental methods used to characterize and compare

SBP-7455 and SBI-0206965.

ADP-Glo™ Kinase Assay (In Vitro Potency)
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This assay quantitatively measures kinase activity by measuring the amount of ADP produced

during a kinase reaction.

Reaction Setup: Recombinant ULK1 or ULK2 enzyme is incubated with a suitable substrate

(e.g., a generic peptide) and ATP in a kinase reaction buffer. Test compounds (SBP-7455 or

SBI-0206965) are added at varying concentrations.

Kinase Reaction: The reaction is allowed to proceed for a set time at a controlled

temperature (e.g., 60 minutes at 30°C).

ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP.

Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then

used in a luciferase/luciferin reaction to produce light.

Measurement: The luminescent signal is measured using a plate-reading luminometer. The

signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

IC50 values are calculated from dose-response curves.[1][3]
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Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Cell Viability Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Plating: Cells (e.g., MDA-MB-468) are seeded in 96-well plates and allowed to adhere

overnight.

Compound Treatment: The cells are treated with a range of concentrations of SBP-7455 or

SBI-0206965 for a specified period (e.g., 72 hours).[1]
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Reagent Addition: A viability reagent, such as CellTiter-Glo®, is added to the wells. This

reagent lyses the cells and contains a substrate (luciferin) and enzyme (luciferase) that

generate a luminescent signal proportional to the amount of ATP present, which correlates

with the number of viable cells.

Measurement: The plate is incubated to stabilize the signal, and luminescence is read on a

plate reader.

Analysis: The data is normalized to untreated controls, and IC50 values are determined by

fitting the results to a dose-response curve.

Conclusion
The available data strongly indicates that SBP-7455 is a superior chemical probe for studying

ULK1/2-mediated autophagy compared to SBI-0206965. It offers significantly higher potency in

both biochemical and cellular assays.[1] While SBI-0206965 has been instrumental in

advancing the field, its off-target effects, particularly on AMPK, necessitate cautious

interpretation of results.[8][9] SBP-7455, developed through rational drug design, represents a

more potent and refined tool.[1][2] Furthermore, its improved drug-like properties, including oral

bioavailability, make it the preferred choice for in vivo studies investigating the therapeutic

potential of autophagy inhibition.[1][12] Researchers should consider these differences in

potency and specificity when designing experiments and interpreting data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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